molecular formula C13H18BClO2 B1373110 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 475250-49-8

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1373110
CAS No.: 475250-49-8
M. Wt: 252.55 g/mol
InChI Key: JDACVUOXXNUDGH-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a 1,3,2-dioxaborolane ring, which is substituted with a 4-chlorobenzyl group. The presence of the boron atom makes it a valuable reagent in forming carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorobenzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is highly efficient, making it a popular choice for forming carbon-carbon bonds .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon), organic solvents (e.g., THF, toluene).

Major Products

The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high reactivity and selectivity in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACVUOXXNUDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677396
Record name 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475250-49-8
Record name 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475250-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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